tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate
CAS No.: 2306249-01-2
Cat. No.: VC5481902
Molecular Formula: C10H17F2NO3
Molecular Weight: 237.247
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2306249-01-2 |
---|---|
Molecular Formula | C10H17F2NO3 |
Molecular Weight | 237.247 |
IUPAC Name | tert-butyl (3R)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate |
Standard InChI | InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
Standard InChI Key | WMSNGRGUQYKMEF-SSDOTTSWSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 237.247 g/mol. Its structure features a piperidine ring substituted at the 3-position with a hydroxyl group and at the 4-position with two fluorine atoms, while the 1-position is protected by a tert-butyloxycarbonyl (Boc) group. The (3R) stereochemistry is critical for its interactions in chiral environments, as confirmed by its InChIKey WMSNGRGUQYKMEF-SSDOTTSWSA-N
.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | tert-butyl (3R)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate | |
SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F | |
XLogP3 (Log P) | 1.3 | |
Topological Polar Surface Area | 49.77 Ų |
The fluorine atoms induce electronegativity and conformational rigidity, while the Boc group enhances solubility in organic solvents and prevents undesired reactions at the nitrogen .
Synthesis and Preparation
Fluorination Strategies
Synthesis typically begins with a piperidine precursor, where fluorination is achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor. For example, DAST selectively replaces hydroxyl groups with fluorine in a stereoretentive manner, as demonstrated in the conversion of 4-hydroxy-piperidine derivatives to 4,4-difluoro analogs. Source corroborates this method, noting that Dess-Martin periodinane is employed to oxidize intermediates like tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate to ketones for subsequent functionalization.
Boc Protection and Cyclization
The tert-butyl group is introduced via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). This step ensures nitrogen protection during downstream reactions. Cyclization of linear precursors is catalyzed by acids or bases, depending on the substrate’s stability .
Table 2: Representative Synthetic Pathway
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | DAST, CH₂Cl₂, 0°C → rt | 78% | |
2 | Boc₂O, Et₃N, CH₂Cl₂ | 85% | |
3 | Dess-Martin periodinane, CH₂Cl₂, 20°C | 92% |
Chemical Reactivity and Functionalization
Hydroxyl Group Reactivity
The 3-hydroxy group participates in Mitsunobu reactions to install ethers or esters, enabling side-chain diversification. For instance, coupling with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates stereospecific substitutions .
Fluorine-Directed Transformations
The geminal difluoro moiety at C4 directs electrophilic attacks to adjacent positions. In one study, treatment with Grignard reagents yielded alkylated products at C5 while preserving fluorine substituents .
Comparative Analysis with Analogues
Stereoisomeric Variants
The (3R,4R)-4-fluoro-3-hydroxy analogue (CAS 1314641-02-5) exhibits distinct hydrogen-bonding patterns due to its cis-diol configuration, altering solubility and target affinity .
Table 3: Stereochemical Impact on Properties
Property | (3R)-4,4-Difluoro | (3R,4R)-4-Fluoro |
---|---|---|
Melting Point | Not reported | 97°C |
Solubility (H₂O) | 2.78 mg/mL | 1.2 mg/mL |
Research Advancements and Future Directions
Recent work focuses on enantioselective fluorination to improve synthetic efficiency. Catalytic asymmetric methods using chiral ligands (e.g., Jacobsen’s thiourea) have achieved enantiomeric excesses >90%. Future studies may explore:
-
In vivo toxicity profiling to validate preclinical safety.
-
Solid-state NMR for conformational analysis in drug-receptor complexes.
-
Flow chemistry to scale up production while minimizing waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume